

Unveiling the Off-Target Profile of BMS-599626 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: BMS-599626 Hydrochloride

Cat. No.: B611975

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Introduction

BMS-599626, also known as AC480, is a potent and orally bioavailable small molecule inhibitor primarily targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, specifically HER1 (EGFR) and HER2 (ErbB2).[1][2][3] Its therapeutic potential lies in its ability to abrogate HER1 and HER2 signaling, thereby inhibiting the proliferation of tumor cells dependent on these pathways.[3] While exhibiting high selectivity for its primary targets, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment in preclinical and clinical development. This technical guide provides an in-depth overview of the known off-target effects of **BMS-599626 Hydrochloride**, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

On-Target and Off-Target Kinase Activity

BMS-599626 demonstrates high affinity for HER1 and HER2, with significantly lower potency against other kinases. The selectivity profile, based on available biochemical assays, is summarized in the table below.



Target Kinase	IC50 (nM)	Selectivity vs. HER1 (Fold)	Selectivity vs. HER2 (Fold)
HER1 (EGFR)	20	1	1.5
HER2 (ErbB2)	30	0.67	1
HER4 (ErbB4)	190	9.5	6.3
VEGFR2	>2000	>100	>66.7
c-Kit	>3000	>150	>100
Lck	>3000	>150	>100
MEK	>3000	>150	>100

Table 1: In vitro kinase inhibitory activity of **BMS-599626 Hydrochloride**. Data compiled from multiple sources.[2][3]

While BMS-599626 is reported to be highly selective when tested against a broad panel of diverse protein kinases, comprehensive kinome scan data is not publicly available. The existing data indicates a favorable selectivity profile with a greater than 100-fold selectivity against key kinases such as VEGFR2, c-Kit, Lck, and MEK.[3]

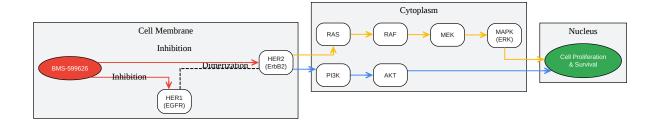
Interaction with ABCG2 Transporter

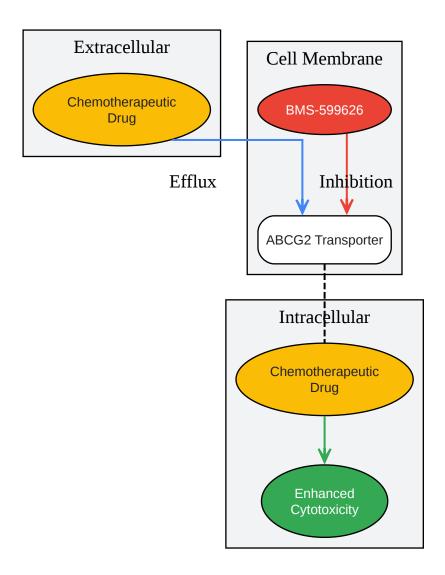
A significant off-target activity of BMS-599626 is its potent inhibition of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, a protein implicated in multidrug resistance (MDR) in cancer. This inhibition is observed at concentrations that are non-cytotoxic. By blocking the efflux function of ABCG2, BMS-599626 can sensitize cancer cells to ABCG2 substrate chemotherapeutic drugs like mitoxantrone and topotecan.

Signaling Pathways HER1/HER2 Signaling Inhibition

BMS-599626 exerts its primary therapeutic effect by inhibiting the autophosphorylation of HER1 and HER2, which in turn blocks downstream signaling cascades, principally the MAPK and PI3K/AKT pathways. This leads to the inhibition of cell proliferation and survival.







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